but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of maleic acid with a phenoxymethyl-substituted imidazole. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazoles.
Scientific Research Applications
But-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenoxymethyl group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Maleic acid: A simpler dicarboxylic acid with similar reactivity.
Fumaric acid: The trans-isomer of maleic acid with different physical properties.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
But-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole is unique due to the combination of the reactive maleic acid moiety and the biologically active imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
652128-76-2 |
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Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H12N2O.C4H4O4/c1-2-4-10(5-3-1)13-7-9-6-11-8-12-9;5-3(6)1-2-4(7)8/h1-5,8-9H,6-7H2,(H,11,12);1-2H,(H,5,6)(H,7,8) |
InChI Key |
CLMICBCDBZVQME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC=N1)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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